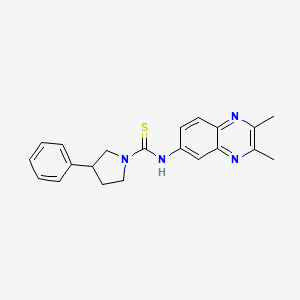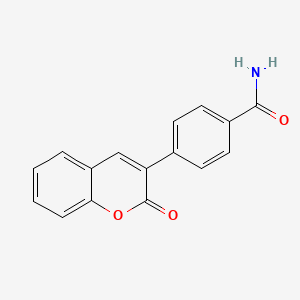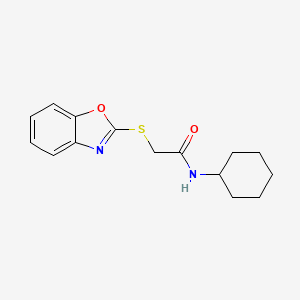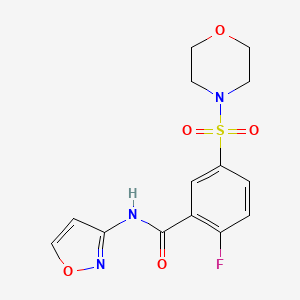
N-(2,3-dimethyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethyl-6-quinoxalinyl)-3-phenyl-1-pyrrolidinecarbothioamide, commonly known as DMQX, is a synthetic compound that has been extensively studied for its effects on the central nervous system. DMQX belongs to the class of compounds known as quinoxalines, which are known to have a wide range of biological activities, including antitumor, antibacterial, and antiviral properties.
科学的研究の応用
DMQX has been extensively studied for its effects on the central nervous system, particularly its ability to block the activity of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a key role in learning, memory, and synaptic plasticity. DMQX has been shown to be a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in fast excitatory synaptic transmission.
作用機序
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing glutamate from binding. This results in a decrease in the activity of excitatory neurons and a reduction in synaptic plasticity. DMQX has also been shown to block the activity of kainate receptors, another subtype of glutamate receptors.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects, including a reduction in the release of dopamine and acetylcholine in the striatum, a decrease in the activity of the prefrontal cortex, and an increase in the activity of the hippocampus. DMQX has also been shown to have anxiolytic and anticonvulsant effects in animal models.
実験室実験の利点と制限
DMQX has several advantages for lab experiments, including its potency and selectivity for AMPA and kainate receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, DMQX does have some limitations, including its short half-life and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on DMQX, including its potential use as a therapeutic agent for neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. DMQX may also have applications in the study of synaptic plasticity and learning and memory. Further research is needed to understand the long-term effects of DMQX on the central nervous system and to develop more selective and potent AMPA receptor antagonists.
合成法
DMQX can be synthesized by condensing 2,3-dimethoxyquinoxaline-6-thiol with 3-phenyl-1-pyrrolidinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization.
特性
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-14-15(2)23-20-12-18(8-9-19(20)22-14)24-21(26)25-11-10-17(13-25)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDTCCJJISLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=S)N3CCC(C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)-3-phenylpyrrolidine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![2,2,2-trichloro-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4988417.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)